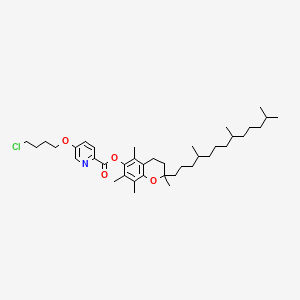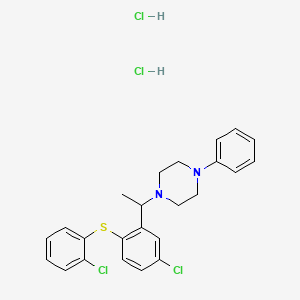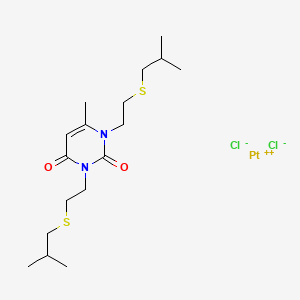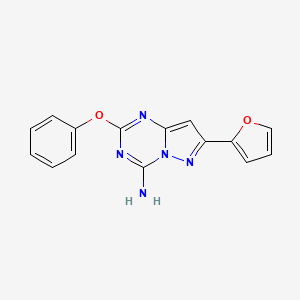
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant roles in various biological and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- can be achieved through various synthetic routes. One common method involves the use of microwave-assisted copper-catalyzed reactions. This approach utilizes 7-O-propargylated pyrazolo(1,5-a)-pyrimidines and 1-azidoglycosides to produce the desired compound with high yields and diverse stereochemistry . The reaction conditions typically involve the use of copper catalysts and microwave irradiation to accelerate the reaction and improve efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Aplicaciones Científicas De Investigación
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo(1,5-a)-pyrimidines
- Pyrazolo(1,5-a)-quinazolines
- Pyrazolo(1,5-a)-imidazoles
Uniqueness
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- is unique due to its specific structural features, such as the presence of a furanyl and phenoxy group. These groups can significantly influence the compound’s reactivity, biological activity, and overall properties compared to other similar compounds .
Propiedades
Número CAS |
139211-53-3 |
|---|---|
Fórmula molecular |
C15H11N5O2 |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
7-(furan-2-yl)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C15H11N5O2/c16-14-18-15(22-10-5-2-1-3-6-10)17-13-9-11(19-20(13)14)12-7-4-8-21-12/h1-9H,(H2,16,17,18) |
Clave InChI |
AXJBWVKFBDNSQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC3=CC(=NN3C(=N2)N)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


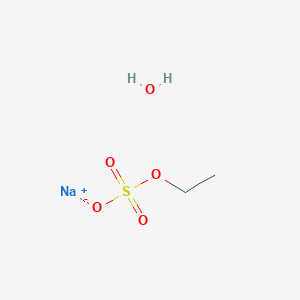

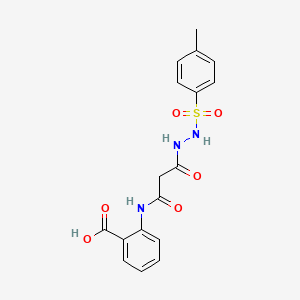
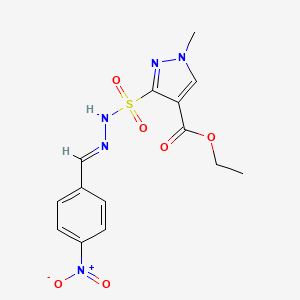



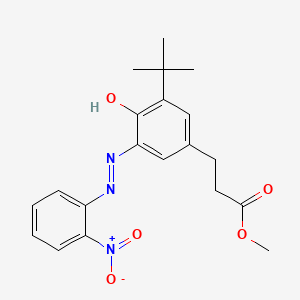
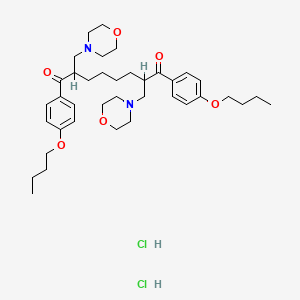
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
